(5-Chlorothiophen-2-yl)-(4-fluoropiperidin-1-yl)-methanone
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Overview
Description
(5-Chlorothiophen-2-yl)-(4-fluoropiperidin-1-yl)-methanone is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and a piperidine ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)-(4-fluoropiperidin-1-yl)-methanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Substitution Reactions:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the chlorothiophene and fluoropiperidine moieties using reagents like palladium catalysts in cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: H2O2, m-CPBA
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: NaOMe, KOtBu
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(5-Chlorothiophen-2-yl)-(4-fluoropiperidin-1-yl)-methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and optoelectronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)-(4-fluoropiperidin-1-yl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering cellular pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chlorothiophen-2-yl)-1H-benzo[d]imidazol-2-yl)-6,7-dihydrobenzo[d]imidazo[2,1-b]thiazol-8(5H)-ones
- Thiophene-based conjugated polymers
- Benzothiophene derivatives
Uniqueness
(5-Chlorothiophen-2-yl)-(4-fluoropiperidin-1-yl)-methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and specific chemical reactivity .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-fluoropiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNOS/c11-9-2-1-8(15-9)10(14)13-5-3-7(12)4-6-13/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLRBWMUWKVAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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